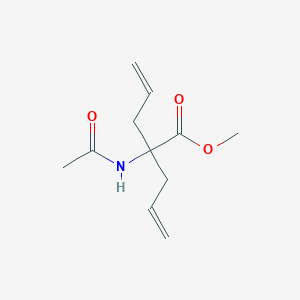
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is a chemical compound with the molecular formula C6H3F2N3O and a molecular weight of 171.1 g/mol . This compound is characterized by the presence of a cyano group at the 5-position, a difluoromethyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the cyano, difluoromethyl, and hydroxyl groups onto the pyrimidine ring. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Analyse Chemischer Reaktionen
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine can be compared with other pyrimidine derivatives such as 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives. While both classes of compounds share the pyrimidine scaffold, the presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity. Similar compounds include 5-cyano-6-phenyl-2,4-disubstituted pyrimidines, which have been studied for their antitumor activity .
Eigenschaften
CAS-Nummer |
425395-57-9 |
|---|---|
Molekularformel |
C6H3F2N3O |
Molekulargewicht |
171.10 g/mol |
IUPAC-Name |
4-(difluoromethyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H3F2N3O/c7-5(8)4-3(1-9)6(12)11-2-10-4/h2,5H,(H,10,11,12) |
InChI-Schlüssel |
PXWWQSCWVTXNEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=O)N1)C#N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


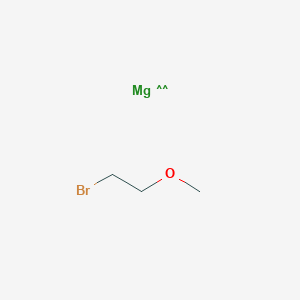
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
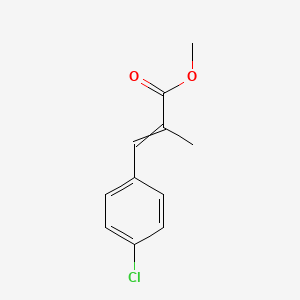
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
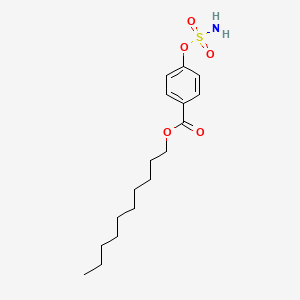
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)


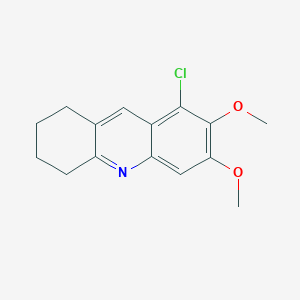
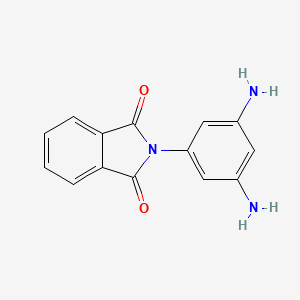
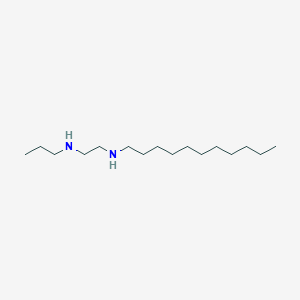
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)
